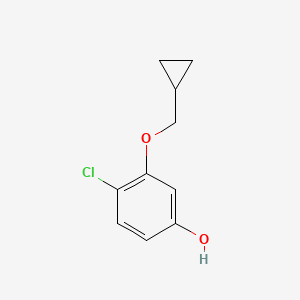

4-Chloro-3-(cyclopropylmethoxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(cyclopropylmethoxy)phenol is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-3-(cyclopropylmethoxy)phenol is an organic compound characterized by a phenolic structure, featuring a chlorine atom at the 4-position and a cyclopropylmethoxy group at the 3-position. Its unique molecular configuration suggests potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms, synthesis, and relevant case studies.

The molecular formula of this compound is C10H11ClO, and its structure includes both halogen and ether functionalities which influence its reactivity and interactions with biological systems. The phenolic hydroxyl group is particularly significant as it can form hydrogen bonds with proteins, potentially altering their structure and function.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties . Similar compounds have been studied for their ability to inhibit enzymes and disrupt cellular functions, suggesting that this compound may also possess these capabilities. Its mechanism of action likely involves interactions with specific proteins or enzymes through hydrogen bonding or hydrophobic interactions.

The biological activity of this compound may stem from:

- Enzyme Inhibition : Potential to inhibit key enzymes involved in microbial growth.

- Cellular Interaction : Ability to disrupt cellular functions by binding to proteins or altering membrane integrity.

Synthesis

Several methods exist for synthesizing this compound. One common approach involves the alkylation of 4-chlorophenol with cyclopropylmethanol in the presence of a base. This method highlights the importance of controlling reaction conditions to optimize yield and purity.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups. The following table compares it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-3-methylphenol | Chlorine at 4-position, methyl group | Lacks cyclopropylmethoxy; used as disinfectant |

| 4-Chloro-2-methylphenol | Chlorine at 4-position, methyl group | Different substitution pattern |

| 2-Chloro-5-methylphenol | Chlorine at 2-position, methyl group | Different position of chlorine |

| 4-Chloro-3-(methoxy)phenol | Chlorine at 4-position, methoxy group | Lacks cyclopropyl; used in various applications |

Case Studies

Recent studies have focused on the antimicrobial efficacy of similar phenolic compounds. For instance:

- Study on Phenolic Derivatives : A study demonstrated that phenolic compounds with halogen substitutions exhibit enhanced antimicrobial activity against various pathogens.

- In Vitro Testing : In vitro assays have shown that derivatives similar to this compound can inhibit bacterial growth effectively, indicating potential for therapeutic applications.

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

4-chloro-3-(cyclopropylmethoxy)phenol |

InChI |

InChI=1S/C10H11ClO2/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |

InChI Key |

WSTYKOFZOSJOJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.